molecular formula C8H7NO2S B1301940 3-(Hydroxymethyl)-2-benzothiazolinone CAS No. 72679-97-1

3-(Hydroxymethyl)-2-benzothiazolinone

Cat. No. B1301940
CAS RN: 72679-97-1
M. Wt: 181.21 g/mol
InChI Key: QGEJJONTBKAEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Hydroxymethyl)-2-benzothiazolinone is a derivative of the benzothiazole ring system, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the hydroxymethyl group at the 3-position indicates potential reactivity and the possibility for further chemical modifications. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of C-C and C-N bonds. For instance, a novel synthesis of benzothiazol-2-ylamino derivatives was reported using a one-pot strategy involving the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the use of water as an environmentally friendly solvent . Another study described the synthesis of 3-methyl-2-benzothiazolinone hydrazone derivatives through condensation with aldehydes, followed by cyclization or condensation with various reagents to yield a range of heterocyclic compounds .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzothiazole derivatives. For example, the crystal and molecular structure of certain styrylpyrazoles with a benzothiazole moiety was elucidated, revealing the impact of substituents on crystal packing and the presence of intramolecular hydrogen bonds . Similarly, the molecular structure of a methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, providing insights into bond lengths and angles, as well as steric interactions within the benzothiazole unit .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including halogenation, which can lead to the synthesis of new ring systems . The use of the benzothiazole ring as an "on-off" type of leaving group has been developed for the preparation of ketones and carboxylic acid derivatives, demonstrating the versatility of the benzothiazole moiety in synthetic applications . Additionally, the reaction of 2-benzothiazolinethione with ethylene oxide resulted in N-hydroxyethylation and thiono-oxo replacement, showcasing the reactivity of the thione moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the photophysical properties, as seen in the case of 2-(2'-hydroxyphenyl)benzothiazole derivatives, where the introduction of a trifluoromethyl group facilitated deprotonation and resulted in triple fluorescence, which is significant for white-light emission applications . The hydrolysis and photolysis of a quinol ester with a benzothiazol-2-yl substituent were studied, revealing the generation of an oxenium ion intermediate and the effects of the substituent on the rate of ionization .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Hydroxymethyl)-2-benzothiazolinone is used in the synthesis of various chemical compounds. D'Amico and Bollinger (1989) detailed its use in creating 3-(substituted-aminomethyl)-2-benzothiazolinone and related compounds by reacting with formaldehyde and different amines or anilines (D'Amico & Bollinger, 1989). This showcases its versatility in chemical synthesis.

Thermochemical Studies

Ana L. R. Silva et al. (2014) conducted experimental and computational thermochemical studies on 2-benzothiazolinone, a related compound, for understanding its standard molar energy of combustion and enthalpy of formation (Silva, Morais, & Silva, 2014). These studies are crucial for understanding the energetic properties of these compounds.

Photophysical Properties

Kai Li et al. (2018) designed and synthesized a benzothiazole-based aggregation-induced emission luminogen (AIEgen) with properties such as excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR), demonstrating potential in physiological pH sensing (Li et al., 2018). These findings highlight the utility of benzothiazolinone derivatives in developing sensitive biosensors.

Corrosion Inhibition

Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions (Hu et al., 2016). Their work provides insights into the use of these compounds as potential corrosion inhibitors, an important application in material science.

Photovoltaic Efficiency

Y. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and analyzed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their research included spectroscopic studies and quantum mechanical calculations, demonstrating the compounds' light-harvesting efficiency and potential in solar energy applications (Mary et al., 2020).

Safety And Hazards


  • Toxicity : While HMBT is generally considered low-toxicity, caution should be exercised during handling.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions

Research on HMBT should focus on:



  • Biological Applications : Investigate its potential as an antioxidant or enzyme modulator.

  • Synthetic Methods : Develop efficient and sustainable synthetic routes.

  • Structural Variants : Explore derivatives with modified functional groups.


properties

IUPAC Name

3-(hydroxymethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJJONTBKAEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369997
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-2-benzothiazolinone

CAS RN

72679-97-1
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry containing 30.2 g (0.2 mol) of 2-hydroxybenzothiazole and 40 ml of methyl alcohol, 32 ml of 37% aqueous formaldehyde was added in one portion. The stirred mixture was heated at 78°-80° C. (reflux) for 30 minutes. At 80° C., 60 ml of hot water was added to the stirred solution. After cooling to 0° C., the product was collected by filtration, washed with 100 ml of heptane and air-dried at 25°-30° C. The product, 3-(hydroxymethyl)-2-benzothiazolinone, mp. 101°-3° C., was obtained in 94% yield. After recrystallization from isopropyl alcohol the melting point remained unchanged.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2-benzothiazolinone
Reactant of Route 2
3-(Hydroxymethyl)-2-benzothiazolinone
Reactant of Route 3
3-(Hydroxymethyl)-2-benzothiazolinone
Reactant of Route 4
3-(Hydroxymethyl)-2-benzothiazolinone
Reactant of Route 5
3-(Hydroxymethyl)-2-benzothiazolinone
Reactant of Route 6
3-(Hydroxymethyl)-2-benzothiazolinone

Citations

For This Compound
4
Citations
JJ D'Amico, FG Bollinger - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
The reaction of 2‐benzothiazolinone, 2‐benzoxazolinone or benzothiazoline‐2‐thione under basic conditions with various electrophiles afforded the titled compounds 1‐13, 29‐31 and …
Number of citations: 10 onlinelibrary.wiley.com
V Sutoris, V Sekerka, V KONECNY - … PAPERS-CHEMICKE ZVESTI, 1992 - chempap.org
… Abstract: The reaction of 3-hydroxymethyl-2-benzothiazolinone with the esters of chloroformic acid afforded 3-alkoxycarbonyloxymethyl-2-benzothiazolinones. When tested on Vicia …
Number of citations: 2 chempap.org
JJ D'Amico, L Suba, PG Ruminski - Journal of heterocyclic …, 1985 - Wiley Online Library
Attempts to thermally rearrange 2‐benzothiazolylthioacetonitrile (1) to the titled compound 8 failed. The reaction of 3‐chloromethyl‐2‐benzothiazolinethione with potassium cyanide in …
Number of citations: 17 onlinelibrary.wiley.com
NH Hiền - 2004 - dlib.hcmue.edu.vn
Thư viện trường đại học sư phạm thành phố Hồ Chí Minh: Tổng hợp và nghiên cứu cấu trúc dẫn xuất của 3-hydroxymethyl-2-benzothiazolinone: Luận văn tốt nghiệp … Title: Tổng hợp …
Number of citations: 0 dlib.hcmue.edu.vn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.